Structural and Analytical Profiling of 1-Oxaspiro[5.5]undecan-7-one: Exact Mass Determination and High-Resolution Mass Spectrometry Workflows
Structural and Analytical Profiling of 1-Oxaspiro[5.5]undecan-7-one: Exact Mass Determination and High-Resolution Mass Spectrometry Workflows
Executive Summary
In contemporary drug discovery, the transition from flat, aromatic molecules to architectures with a high fraction of sp3-hybridized carbons (Fsp3) has dramatically improved the pharmacokinetic (PK) profiles and target specificity of novel therapeutics[1]. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are highly valued for their rigid, three-dimensional spatial orientation[2].
The compound 1-Oxaspiro[5.5]undecan-7-one is a prime example of a versatile spirocyclic building block[3]. For analytical scientists and medicinal chemists, the precise characterization of this compound—specifically its exact mass—is foundational. Accurate mass determination is not merely a regulatory checkbox; it is the mechanistic basis for downstream applications such as metabolite identification, pharmacokinetics profiling, and impurity tracking in complex biological matrices[4].
Physicochemical Profiling and the Causality of Exact Mass
1-Oxaspiro[5.5]undecan-7-one consists of two fused six-membered rings. One ring incorporates an oxygen heteroatom (oxa-), while the other features a ketone group (-one). The molecular formula for this compound is C10H16O2[5].
While medicinal chemists frequently reference the average molecular weight (168.23 g/mol ) for stoichiometric calculations, this nominal value is analytically insufficient for mass spectrometry (MS)[4]. In biological assays, multiple endogenous compounds or metabolites may share the same nominal mass of 168 Da (isobaric interferences). High-Resolution Mass Spectrometry (HRMS) resolves this ambiguity by measuring the exact mass —the calculated mass based on the most abundant monoisotopic elements[6].
Quantitative Physicochemical Data
Table 1: Key physical and mass spectrometry data for 1-Oxaspiro[5.5]undecan-7-one.
| Parameter | Value |
| IUPAC Name | 1-Oxaspiro[5.5]undecan-7-one |
| CAS Registry Number | 1592934-17-2[3] |
| Molecular Formula | C10H16O2[5] |
| Average Molecular Weight | 168.23 g/mol [7] |
| Monoisotopic Exact Mass | 168.1150 Da |
| Protonated Adduct [M+H]+ | 169.1223 m/z |
Mechanistic Causality: The exact mass of 168.1150 Da is derived mathematically from 10 Carbon-12 atoms (120.0000 Da), 16 Hydrogen-1 atoms (16.1252 Da), and 2 Oxygen-16 atoms (31.9898 Da). Because different elements possess unique mass defects (the difference between exact mass and nominal mass), measuring the target compound to four decimal places allows researchers to confidently distinguish the parent drug from isobaric matrix components[8].
High-Resolution Mass Spectrometry (HRMS) Methodology
To empirically validate the exact mass of 1-Oxaspiro[5.5]undecan-7-one, a self-validating Liquid Chromatography-HRMS (LC-HRMS) protocol is required[8]. The following step-by-step methodology ensures sub-2 ppm mass accuracy, establishing a definitive elemental composition[4].
Step-by-Step LC-HRMS Protocol
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Sample Preparation: Dissolve the 1-Oxaspiro[5.5]undecan-7-one standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using a 50:50 mixture of Water:Acetonitrile.
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Causality: This specific dilution prevents detector saturation (space-charge effects in ion traps) while ensuring a robust signal-to-noise ratio.
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-
Chromatographic Separation (UHPLC):
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 5 minutes.
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Causality: The spirocyclic ketone is moderately hydrophobic; the gradient ensures sharp peak elution. The 0.1% formic acid acts as a critical proton source, shifting the equilibrium toward the ionized [M+H]+ state required for electrospray ionization[6].
-
-
Ionization (ESI+): Operate the source in positive ion mode. The ketone carbonyl oxygen acts as a strong hydrogen bond acceptor, readily forming the [M+H]+ adduct at an exact m/z of 169.1223.
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Mass Analysis: Utilize an Orbitrap or Q-TOF mass analyzer set to a resolving power of ≥70,000 (at m/z 200).
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Self-Validation Step: Calibrate the instrument using a standard tuning mix immediately prior to injection to ensure mass accuracy remains within <2 ppm[8].
-
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Data Processing: Extract the ion chromatogram (EIC) using a narrow mass window (169.1223 ± 0.0010 Da) to filter out background noise. Confirm the isotopic pattern by verifying the M+1 peak at 170.1257 (due to the ~1.1% natural abundance of 13C)[9].
Analytical Workflow Visualization
LC-HRMS analytical workflow for exact mass determination of 1-Oxaspiro[5.5]undecan-7-one.
Applications in Drug Discovery and Metabolite Identification
The utility of exact mass measurements extends far beyond simple compound verification; it is the cornerstone of preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies[10]. Identifying metabolic "soft spots" on spirocyclic scaffolds is critical for lead optimization.
When 1-Oxaspiro[5.5]undecan-7-one is subjected to in vitro human liver microsome assays, cytochrome P450 enzymes typically catalyze aliphatic hydroxylation[4].
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Parent Drug Exact Mass: 168.1150 Da
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Hydroxylated Metabolite Exact Mass: 184.1099 Da (Addition of exactly 15.9949 Da for oxygen).
By utilizing HRMS, bioanalytical scientists can employ mass defect filtering to rapidly screen for these biotransformations[8]. A low-resolution instrument would merely report a nominal shift from 168 to 184, which could easily be conflated with matrix interferences or alternative adducts. The exact mass shift of +15.9949 Da unequivocally confirms the incorporation of a single oxygen atom. This precise data directly informs medicinal chemists, allowing them to block the metabolic soft spot (e.g., via targeted fluorination) in subsequent synthesis cycles, thereby improving the drug's half-life[4].
References
- 1-Oxaspiro[5.5]undecan-7-one - cas号查询 - Chemsrc.
- 1067249-24-4|1-Oxaspiro[5.5]undecan-9-one - BLD Pharm.
- CAS:1592934-17-2 1-Oxaspiro[5.5]undecan-7-one - Bidepharm.
- High-resolution mass spectrometry: more than exact mass - Bioanalysis Zone.
- High Resolution Mass Spectrometry - ResolveMass Laboratories Inc.
- Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery - Longdom.
- The use of spirocyclic scaffolds in drug discovery - PubMed.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis.
- Accurate Mass: Why It's the Best Solution for Metabolite Identification - Chromatography Online.
- High-Resolution Mass Spectrometry in Drug Discovery - ResolveMass Laboratories Inc.
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- 4. chromatographyonline.com [chromatographyonline.com]
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